molecular formula C17H9F4N B6295216 2,5-Bis(3,5-difluorophenyl)pyridine CAS No. 1627313-24-9

2,5-Bis(3,5-difluorophenyl)pyridine

Cat. No.: B6295216
CAS No.: 1627313-24-9
M. Wt: 303.25 g/mol
InChI Key: WGFSSQDRQUTJCY-UHFFFAOYSA-N
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Description

2,5-Bis(3,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C17H9F4N and a molecular weight of 303.26 g/mol It is characterized by the presence of two 3,5-difluorophenyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3,5-difluorophenyl)pyridine typically involves the coupling of 3,5-difluorophenyl groups with a pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3,5-difluorophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(3,5-difluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(3,5-difluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. In materials science, its electronic properties are exploited to improve the performance of devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(3,5-difluorophenyl)pyridine is unique due to the combination of its pyridine ring and difluorophenyl groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.

Properties

IUPAC Name

2,5-bis(3,5-difluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4N/c18-13-3-11(4-14(19)7-13)10-1-2-17(22-9-10)12-5-15(20)8-16(21)6-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSSQDRQUTJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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